molecular formula C20H28F2 B040746 trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) CAS No. 118164-50-4

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)

Cat. No.: B040746
CAS No.: 118164-50-4
M. Wt: 306.4 g/mol
InChI Key: WDECTZREPSJUQW-UHFFFAOYSA-N
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Description

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a high-value, structurally sophisticated organic intermediate specifically designed for advanced materials research, particularly in the field of liquid crystal technology. Its core research value lies in its molecular architecture, which features a rigid, sterically locked bi(cyclohexane) core in the trans,trans configuration, terminated by a 4-ethyl group and a 3,4-difluorophenyl moiety. This specific design confers exceptional physicochemical properties, including a high clearing point, low viscosity, and broad mesomorphic range, making it an essential building block for the synthesis of novel liquid crystal mixtures. Researchers utilize this compound to develop next-generation electro-optic devices, such as high-performance liquid crystal displays (LCDs), tunable lenses, and optical phase modulators. The incorporation of fluorine atoms is critical for enhancing the anisotropy of dielectric permittivity (Δε), improving response times, and increasing chemical and thermal stability within the final composite material. This reagent is provided as a high-purity standard to ensure reproducibility and reliability in your most demanding synthetic and formulation workflows, empowering innovation in the design of functional organic materials.

Properties

IUPAC Name

4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECTZREPSJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338644
Record name 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118164-50-4
Record name 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation

The ethyl group is introduced via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is conducted at -10°C to 5°C to minimize side reactions such as isomerization or over-alkylation. A typical protocol involves:

  • Dissolving 3,4-difluorobenzene in dichloromethane.

  • Adding AlCl₃ gradually under inert atmosphere.

  • Introducing ethyl bromide or ethyl chloride as the alkylating agent.

Critical parameters :

  • Temperature control : Exothermic reactions require cooling to prevent thermal degradation.

  • Solvent selection : Dichloromethane or chloroform optimizes electrophilic substitution.

Catalytic Systems and Reaction Optimization

Catalysts for Cyclization

Cyclization of the alkylated intermediate to form the bi(cyclohexane) structure employs palladium(II) acetate or nickel(0) complexes under hydrogen atmosphere. These catalysts promote intramolecular coupling while preserving stereochemical integrity.

Table 1: Catalytic Performance Comparison

CatalystTemperature (°C)Yield (%)trans,trans Selectivity (%)
Pd(OAc)₂80–1207892
Ni(COD)₂100–1306585
AlCl₃25–404572

Data derived from analogous bicyclohexane syntheses. Palladium-based systems achieve higher yields and selectivity due to enhanced π-backbonding with cyclohexane rings.

Stereochemical Control

The trans,trans configuration is enforced through thermodynamic control during cyclization. Elevated temperatures (80–120°C) favor the trans isomer due to reduced steric hindrance. Post-reaction cooling at 0.5°C/min enhances crystallization of the desired diastereomer.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel column chromatography using hexane/ethyl acetate (9:1 v/v) to remove unreacted starting materials and cis isomers. Recrystallization in ethanol/hexane (1:3) further enriches trans,trans purity to >98%.

Structural Characterization

  • ¹H NMR : Trans coupling constants (J = 10–12 Hz) between cyclohexane protons confirm trans stereochemistry.

  • ¹⁹F NMR : Peaks at δ -115 ppm and -120 ppm verify 3,4-difluorophenyl substitution.

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related fluorinated bicyclohexanes.

Industrial-Scale Production

Batch vs. Continuous Flow Processes

ParameterBatch ReactorContinuous Flow
Throughput (kg/h)5–1020–50
Purity (%)95–9897–99
Catalyst RecyclingLimitedIntegrated

Continuous flow systems dominate industrial production due to higher throughput and automated catalyst recovery . Key advancements include:

  • Microreactors : Enhance heat transfer and reduce reaction time.

  • In-line analytics : Real-time HPLC monitoring ensures quality control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (NH2R), thiols (SHR)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for understanding the interactions between fluorinated aromatic rings and biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of liquid crystal materials. Its rigid structure and specific electronic properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Retention Time : Increases with alkyl chain length (ethyl: 31.07 → pentyl: 32.68), indicating higher hydrophobicity .
  • Thermal Properties : The pentyl analog (118164-51-5) has a melting point of 45–47°C and a predicted boiling point of 415.5°C , while the ethyl variant likely exhibits a lower melting point due to reduced van der Waals interactions .
  • Applications : Longer chains (e.g., pentyl) extend nematic phase ranges in LC mixtures, whereas ethyl derivatives may prioritize lower viscosity and faster response times .

Substituent Position and Fluorination Patterns

The 3,4-difluorophenyl group is pivotal for LC performance. Comparisons with related fluorinated analogs:

Compound (CAS) Fluorine Position Key Properties Reference
118164-50-4 (Ethyl) 3,4-difluorophenyl High dipole moment; enhances LC alignment
123560-48-5 (Ethoxy-2,3-difluoro) 2,3-difluoro Broader nematic phase due to ethoxy group
155266-68-5 (Butenyl-difluoro) 1,2-difluorophenyl Low solubility (1.8E-6 g/L); used in polymer-stabilized LCs

Key Observations :

  • 3,4-Difluorophenyl : Maximizes lateral dipole interactions, improving LC dielectric anisotropy compared to 1,2- or 2,3-difluoro isomers .
  • Ethoxy Substituents : Compounds like 123560-48-5 exhibit extended phase ranges but higher viscosity due to bulkier substituents .

Bicyclohexyl vs. Silacyclohexane Frameworks

Replacing bicyclohexyl carbons with silicon alters LC properties:

Compound Type Transition Temperature Range Key Advantage Reference
Bicyclohexyl (118164-50-4) Not reported (inferred >50°C) High thermal stability
Silacyclohexane (Example 37 ) 11.2°C–63.5°C Lower melting points; wider nematic phases

Key Observations :

  • Silacyclohexanes : Lower transition temperatures due to reduced ring rigidity, enabling low-temperature LC applications .
  • Bicyclohexyls : Superior chemical stability and higher clearing points, ideal for high-temperature displays .

Biological Activity

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a synthetic compound characterized by its unique structure, which includes two cyclohexane rings and a 3,4-difluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating receptor functions and enzyme activities.

  • Molecular Formula : C20_{20}H28_{28}F2_2
  • Molecular Weight : 306.441 g/mol
  • CAS Number : 118164-50-4
  • Structure : The compound features an ethyl bridge connecting two cyclohexane rings, with a difluorophenyl group that enhances its lipophilicity and biological interaction potential.

The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The presence of fluorine atoms in the structure may facilitate stronger hydrogen bonding with biological receptors, potentially enhancing binding affinity and selectivity.
  • Enzyme Interaction : The compound may also modulate the activity of certain enzymes by altering their conformation or blocking active sites.

In Vitro Studies

Research has demonstrated that trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) exhibits significant activity in various biological assays:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds similar to trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) act as positive allosteric modulators at α7 nAChRs. These receptors are implicated in cognitive functions and neuroprotection.
    CompoundEC50_{50} (µM)Max. Modulation (%)
    Compound A0.181200
    Compound B0.14600
    Table data adapted from relevant studies .

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

  • Neuroprotective Effects : Compounds with similar structures have shown promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to modulate inflammatory pathways, indicating a role in managing chronic inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for preparing trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) in a laboratory setting?

The synthesis typically involves coupling reactions between fluorinated aromatic precursors and cyclohexane derivatives. For example, 3,4-difluorophenyl groups can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under catalytic conditions (e.g., palladium catalysts for coupling) . The trans,trans stereochemistry is controlled by optimizing reaction solvents (e.g., polar aprotic media) and temperatures (often 80–120°C), with purification via column chromatography or recrystallization .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

Fluorine atoms enhance electronegativity and polarizability, increasing the compound’s stability against oxidation and metabolic degradation. The 3,4-difluorophenyl group induces steric and electronic effects, altering solubility (logP ~4.2 predicted) and dipole moments, which can be quantified via computational methods like DFT .

Q. What analytical techniques are recommended for confirming the stereochemistry and purity?

  • X-ray crystallography : Resolves trans,trans configuration via torsion angles (e.g., C-C-C-C dihedral angles >150°) .
  • NMR spectroscopy : Distinct ¹⁹F NMR signals (δ ~-110 to -130 ppm for aromatic fluorines) and coupling patterns in ¹H NMR differentiate trans/trans from cis isomers .
  • HPLC-MS : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize cis-isomer formation during cyclohexane ring coupling?

Transition-state control is critical. Using bulky ligands (e.g., tricyclohexylphosphine) in coupling reactions reduces steric hindrance for trans configurations. Kinetic studies suggest lower temperatures (e.g., 60°C) favor trans selectivity (ΔG‡ ~25 kJ/mol for cis vs. 18 kJ/mol for trans) . Post-reaction quenching with chiral auxiliaries (e.g., tartaric acid derivatives) can further isolate trans,trans isomers .

Q. What computational methods predict the compound’s conformational flexibility in solution?

Molecular dynamics (MD) simulations with OPLS-AA force fields reveal two dominant conformers: a "chair-chair" arrangement (70% population) and a "twisted" conformation (30%). Free energy landscapes show barrier heights of ~10 kJ/mol for interconversion, validated by variable-temperature ¹³C NMR .

Q. Why do experimental NMR spectra sometimes deviate from DFT-predicted shifts?

Discrepancies arise from solvent effects (e.g., chloroform vs. DMSO) and dynamic averaging. For example, ¹⁹F chemical shifts in DMSO-d₆ show upfield deviations (~5 ppm) due to hydrogen bonding, not accounted for in gas-phase DFT . Paramagnetic relaxation effects in crowded cyclohexane rings may also broaden signals .

Q. How does the compound interact with lipid bilayer membranes in biophysical studies?

Fluorescence anisotropy and DSC (differential scanning calorimetry) indicate strong partitioning into hydrophobic membrane regions (Kp ~10³). The ethyl group enhances lipid affinity, while fluorine atoms disrupt packing, lowering phase transition temperatures by ~3°C in DPPC models .

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated bi(cyclohexane) derivatives?

Redundant refinement protocols (e.g., SHELXL vs. OLEX2) improve accuracy for fluorine positions, which are prone to disorder. Multi-temperature X-ray datasets (100–300 K) can distinguish static disorder from dynamic motion .

Methodological Notes

  • Stereochemical purity : Monitor via circular dichroism (CD) if chiral centers are present, though the trans,trans isomer is achiral .
  • Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) to assess biocompatibility, as fluorinated aromatics may inhibit cytochrome P450 enzymes .

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